

Application Note: High-Performance Purification of Propan-2-yl 7-aminoheptanoate

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Compound of Interest

Compound Name: *Propan-2-yl 7-aminoheptanoate*

CAS No.: 7790-12-7

Cat. No.: B13796147

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Executive Summary

This guide details the purification protocols for **Propan-2-yl 7-aminoheptanoate** (Isopropyl 7-aminoheptanoate), a critical intermediate in the synthesis of specialized polyamides and pharmaceutical prodrugs. While the free base form of this molecule is prone to intermolecular polymerization (oligomerization) and hydrolysis, the Hydrochloride (HCl) or Tosylate (TsOH) salt forms offer superior stability and crystallinity.

This document prioritizes the isolation of the Hydrochloride Salt to achieve purities >99.5% (HPLC), suitable for GMP downstream applications. Two primary workflows are presented: Thermodynamic Recrystallization (Method A) for bulk purification and Reactive Extraction (Method B) for removing trace organic impurities.

Chemical Context & Stability Profile

Target Molecule: **Propan-2-yl 7-aminoheptanoate** Hydrochloride Molecular Formula:

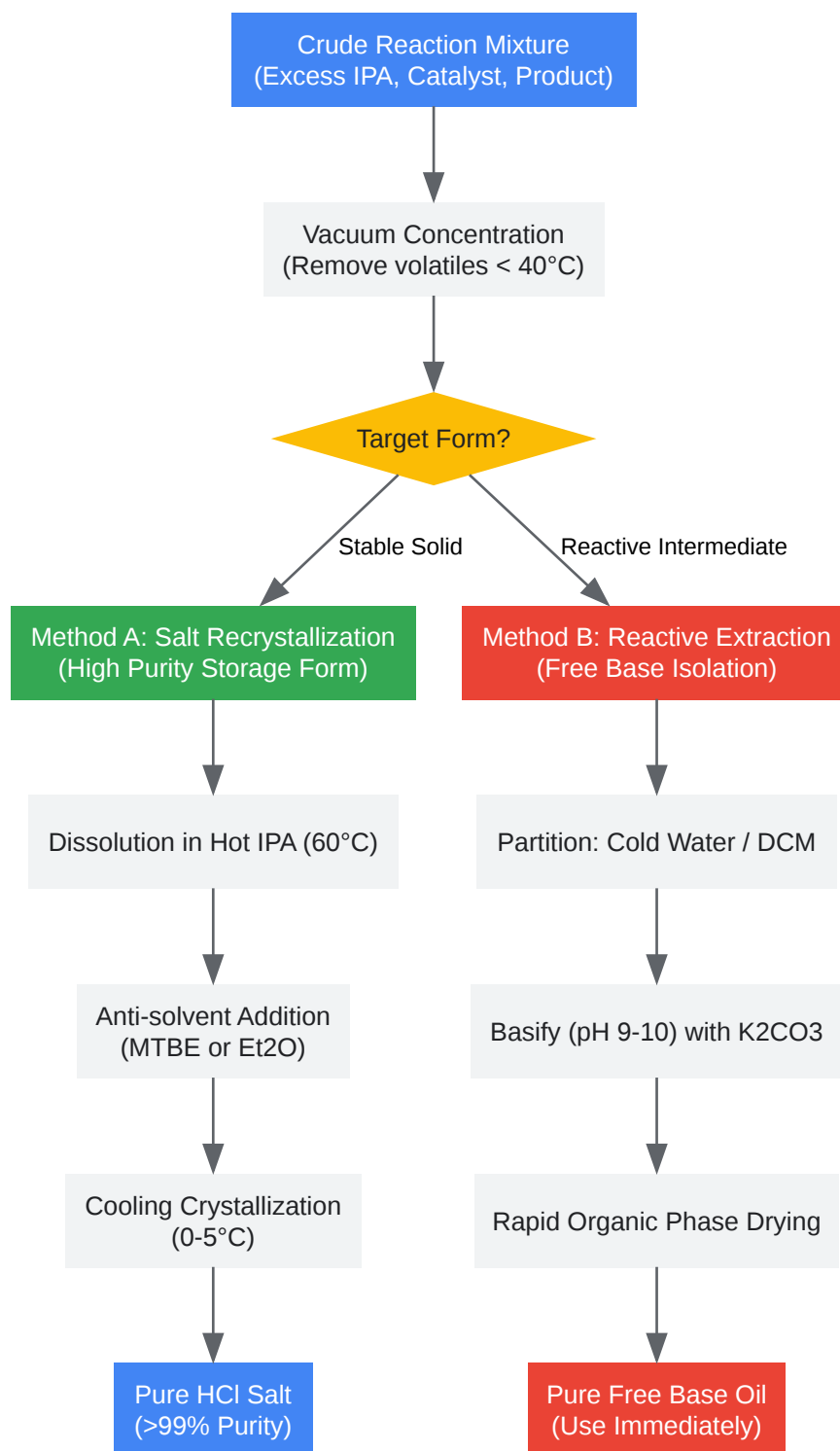
MW: 223.74 g/mol (Salt); 187.28 g/mol (Free Base)

Critical Stability Factors

- **Cyclization/Polymerization:** Unlike shorter chain amino acids (C4-C5) that cyclize to lactams, 7-aminoheptanoic esters (C7) are prone to linear polycondensation (nylon-formation) if left as a free base.
- **Ester Hydrolysis:** The isopropyl ester linkage is sterically hindered but susceptible to acid-catalyzed hydrolysis in the presence of moisture.
- **Salt Selection:** The hydrochloride salt is the industry standard due to its high melting point and favorable solubility differential in Isopropanol (IPA)/Ether systems.

Purification Strategy Visualization

The following diagram outlines the decision logic for purifying crude reaction mixtures containing **Propan-2-yl 7-aminoheptanoate**.



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Figure 1: Decision matrix for purification based on downstream application requirements.

Detailed Protocols

Method A: Recrystallization of the Hydrochloride Salt (Recommended)

Objective: Isolate high-purity crystalline solid from crude esterification mixtures (e.g., Thionyl Chloride/IPA reaction). Principle: Exploits the steep solubility curve of amino ester salts in isopropanol (IPA) versus non-polar anti-solvents like Methyl tert-butyl ether (MTBE).

Materials

- Crude **Propan-2-yl 7-aminoheptanoate HCl**
- Solvent: Anhydrous Isopropanol (IPA)
- Anti-solvent: Anhydrous MTBE or Diethyl Ether
- Apparatus: Jacketed glass reactor or round-bottom flask with reflux condenser.

Protocol Steps

- Concentration: Evaporate the crude reaction mixture under reduced pressure (Rotavap) at $<45^{\circ}\text{C}$ to remove excess alcohol and thionyl chloride traces. A viscous, off-white oil or semi-solid will remain.
 - Note: Do not overheat; high heat can induce degradation [1].
- Dissolution: Add anhydrous IPA (approx. 2-3 mL per gram of crude). Heat the mixture to $60\text{-}65^{\circ}\text{C}$ with gentle stirring until a clear homogeneous solution is obtained.
 - QC Check: If the solution remains cloudy, filter hot through a sintered glass funnel to remove inorganic salts (e.g., NaCl/KCl).
- Crystallization Onset: Remove the heat source. While the solution is still warm ($\sim 40^{\circ}\text{C}$), slowly add the anti-solvent (MTBE) dropwise until a persistent slight turbidity is observed.
 - Ratio: Typical IPA:MTBE ratio is 1:3 to 1:5.
- Cooling: Allow the mixture to cool to room temperature over 1 hour, then transfer to an ice bath ($0\text{-}4^{\circ}\text{C}$) for 2 hours. White crystalline needles should form.

- Filtration: Filter the crystals under vacuum (Buchner funnel).
- Washing: Wash the filter cake twice with cold MTBE.
- Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85-92% Purity: >99.0% (HPLC)

Method B: Reactive Extraction (Free Base Isolation)

Objective: Isolate the free amine for immediate coupling reactions. Warning: The free base is unstable. This protocol must be executed rapidly at low temperatures.

Protocol Steps

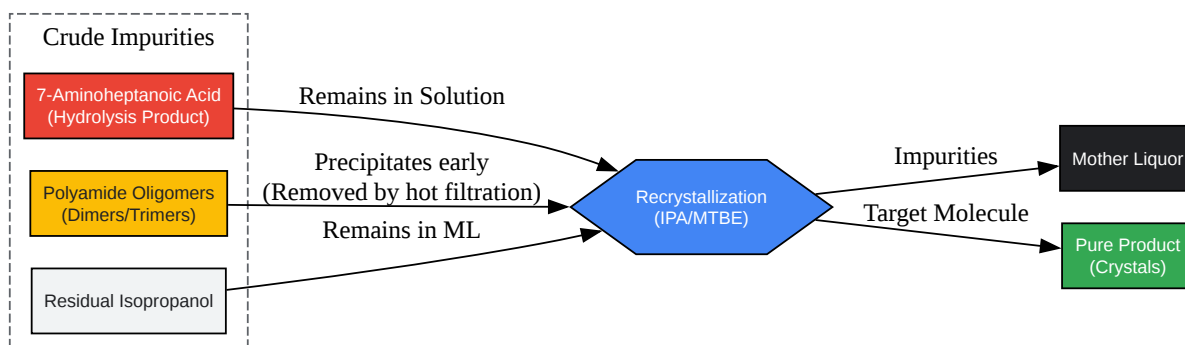
- Dissolution: Dissolve the crude salt (or reaction residue) in cold water (10 mL/g).
- Washing (Acidic): Wash the aqueous solution with Dichloromethane (DCM) to remove non-polar impurities (unreacted fatty acids/dimers). Discard the organic layer.
- Basification: Cool the aqueous phase to 0°C. Add saturated
or
solution slowly until pH reaches 9-10.
 - Why Carbonate? Strong bases like NaOH can hydrolyze the ester [2].
- Extraction: Immediately extract the cloudy aqueous mixture with cold DCM (volumes).
- Drying: Combine organic layers, dry over anhydrous
for 10 minutes at 0°C.
- Concentration: Filter and evaporate solvent under high vacuum at <25°C.
- Storage: Use immediately. Do not store.

Analytical Quality Control (QC)

To validate purity, the following HPLC method is recommended.

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	5% B to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV @ 210 nm (Ester carbonyl/Amine absorption)
Retention Time	~12-14 min (varies by system)

Impurity Rejection Logic: The diagram below illustrates how the purification steps specifically target and remove common byproducts.



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Figure 2: Fate of impurities during the recrystallization process.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
"Oiling Out"	Product separates as an oil instead of crystals.	1. Seed with pure crystals.2. Reduce cooling rate.3. Increase IPA ratio (solvent) slightly to keep oil in solution until nucleation.
Low Yield	Product too soluble in solvent mix.	1. Increase ratio of MTBE (anti-solvent).2. Lower crystallization temperature to -10°C.
High Acid Content	Hydrolysis of ester.	1. Ensure all solvents are anhydrous.2. Avoid heating >40°C during workup.3. Store as HCl salt in desiccator.
Hygroscopicity	Salt absorbing water.	Dry under high vacuum with trap. Store under Argon.

References

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- 7-Aminoheptanoic Acid Properties: Title: 7-Aminoheptanoic acid (CAS 929-17-9).[6] Source: ChemSrc Chemical Database.[6] Context: Physical properties and stability data for the

parent amino acid. URL:[[Link](#)]

- Esterification Protocols: Title: Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride.[7] Source: Academax / Fine Chemical Intermediates. Context: General protocols for azeotropic distillation and esterification of amino acids.[7] URL:[[Link](#)] (General Reference for methodology)

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